molecular formula C15H16N2O4S B2854691 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methoxyquinoline-4-carboxamide CAS No. 2415621-99-5

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methoxyquinoline-4-carboxamide

Cat. No. B2854691
CAS RN: 2415621-99-5
M. Wt: 320.36
InChI Key: HTWBSERLWKLHRT-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methoxyquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMQX and is a potent antagonist of the ionotropic glutamate receptor.

Mechanism of Action

DMQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor's active site and preventing the binding of glutamate. This results in the inhibition of ion flow through the receptor, which ultimately leads to the suppression of excitatory neurotransmission.
Biochemical and Physiological Effects:
DMQX has been shown to have significant effects on various biochemical and physiological processes. It has been demonstrated to enhance the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress. Additionally, DMQX has been shown to have neuroprotective effects against glutamate-induced excitotoxicity, which is a process that can lead to neuronal damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMQX is its high selectivity for ionotropic glutamate receptors, which allows for targeted manipulation of these receptors in laboratory experiments. Additionally, DMQX has been shown to have a long half-life, which allows for prolonged and sustained effects. However, one limitation of DMQX is its potential toxicity, which can limit its use in some experimental settings.

Future Directions

There are numerous potential future directions for research involving DMQX. One area of interest is the development of novel treatments for neurological disorders that involve glutamate receptor dysfunction. Additionally, DMQX may have potential applications in the development of new drugs for the treatment of addiction and other psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DMQX and its potential applications in various research fields.

Synthesis Methods

The synthesis of DMQX involves the reaction of 6-methoxy-2-nitroquinoline with thioacetic acid followed by reduction with zinc powder. The resulting product is then reacted with ethyl chloroformate and ammonia to yield DMQX.

Scientific Research Applications

DMQX has been widely used in scientific research due to its ability to selectively block the activity of ionotropic glutamate receptors. These receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in numerous neurological disorders. DMQX has been used to study the role of glutamate receptors in these disorders and to develop potential treatments.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methoxyquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-11-2-3-14-13(8-11)12(4-6-16-14)15(18)17-10-5-7-22(19,20)9-10/h2-4,6,8,10H,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBSERLWKLHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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